

An In-Depth Technical Guide to the Spectroscopic Data of 8-Hydrazinylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Hydrazinylquinoline**

Cat. No.: **B174681**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Hydrazinylquinoline**, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also includes a detailed experimental protocol for its synthesis and a visualization of the synthetic workflow.

Spectroscopic Data

The structural elucidation of **8-Hydrazinylquinoline** is critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **8-Hydrazinylquinoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.78	dd	1H	H-2
8.05	dd	1H	H-4
7.45	t	1H	H-3
7.39	d	1H	H-5
7.32	t	1H	H-6
7.01	d	1H	H-7
6.80	br s	1H	-NH-
4.50	br s	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of **8-Hydrazinylquinoline**

Chemical Shift (δ) ppm	Assignment
148.5	C-8a
147.2	C-2
138.6	C-4a
136.1	C-4
128.9	C-5
127.5	C-6
121.8	C-3
116.4	C-7
108.9	C-8

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **8-Hydrazinylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3150	Broad	N-H stretching (hydrazine)
3050	Medium	C-H stretching (aromatic)
1610	Strong	C=N stretching (quinoline ring)
1580	Strong	C=C stretching (aromatic)
1500	Medium	N-H bending
820	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **8-Hydrazinylquinoline**

m/z	Relative Intensity (%)	Assignment
159	100	[M] ⁺ (Molecular Ion)
144	85	[M-NH] ⁺
130	70	[M-N ₂ H ₃] ⁺
129	95	[M-N ₂ H ₄] ⁺
102	40	[C ₇ H ₆ N] ⁺

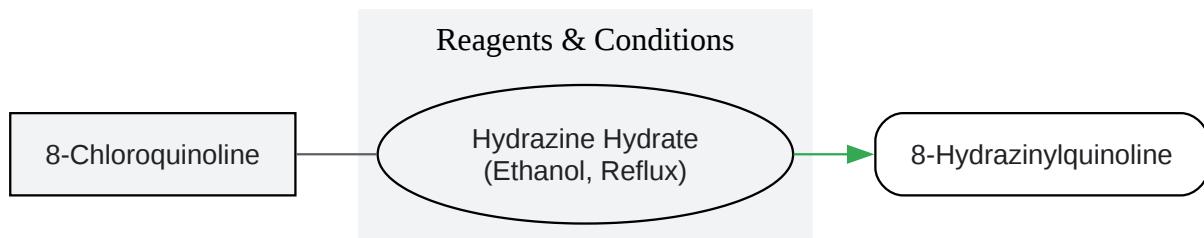
Experimental Protocols

The synthesis of **8-Hydrazinylquinoline** is most commonly achieved through the nucleophilic substitution of 8-chloroquinoline with hydrazine hydrate.

Synthesis of **8-Hydrazinylquinoline**

Materials:

- 8-Chloroquinoline
- Hydrazine hydrate (64-65% N₂H₄ in water)
- Ethanol
- Dichloromethane
- Hexane


Procedure: A mixture of 8-chloroquinoline (1.0 eq) and hydrazine monohydrate (10.0 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with water and the solid product is collected by filtration. The crude product is then purified by recrystallization from a mixture of dichloromethane and hexane to yield **8-Hydrazinylquinoline** as a solid.

Spectroscopic Characterization

- ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
- Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of **8-Hydrazinylquinoline**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 8-Hydrazinylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174681#spectroscopic-data-nmr-ir-ms-of-8-hydrazinylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com